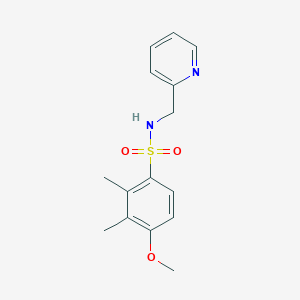
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamides and has a pyridine ring attached to the benzene ring.
Mechanism of Action
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site and blocking its function. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces tumor size and metastasis. This compound also reduces the expression of hypoxia-inducible factor 1-alpha, a protein that is associated with tumor growth and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in lab experiments is its high potency and specificity for carbonic anhydrase IX. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the potential use of this compound in the treatment of other diseases, such as glaucoma and osteoporosis, is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer. Its ability to inhibit the activity of carbonic anhydrase IX makes it a promising candidate for the development of novel cancer therapies. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves the reaction of 4-methoxy-2,3-dimethyl-benzene-sulfonyl chloride with 2-pyridinemethanamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces this compound as a white solid with a yield of approximately 70%.
Scientific Research Applications
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is associated with tumor growth and metastasis.
properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-12(2)15(8-7-14(11)20-3)21(18,19)17-10-13-6-4-5-9-16-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYSNQFGOMRSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325525 |
Source


|
| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
701288-77-9 |
Source


|
| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B500347.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B500348.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500350.png)
![N-(3,4-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B500352.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(mesitylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500353.png)
![N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B500354.png)
![N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B500355.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500357.png)
![7-(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500358.png)
![7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B500359.png)

![7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500363.png)
![3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one](/img/structure/B500365.png)
